molecular formula C9H10O B13528309 (2R)-2-(2-methylphenyl)oxirane

(2R)-2-(2-methylphenyl)oxirane

Cat. No.: B13528309
M. Wt: 134.17 g/mol
InChI Key: AUFMIJGTPFQWAN-VIFPVBQESA-N
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Description

(2R)-2-(2-methylphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using similar catalysts and oxidants. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-methylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

(2R)-2-(2-methylphenyl)oxirane has various applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-methylphenyl)oxirane involves its ability to react with nucleophiles. The strained three-membered ring of the epoxide is highly reactive, allowing it to undergo ring-opening reactions. These reactions can target various molecular pathways, depending on the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-methylphenyl)oxirane: The enantiomer of (2R)-2-(2-methylphenyl)oxirane.

    Styrene oxide: A structurally similar epoxide with a phenyl group instead of a 2-methylphenyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the 2-methylphenyl group. This configuration can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or other similar epoxides.

Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2R)-2-(2-methylphenyl)oxirane

InChI

InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1

InChI Key

AUFMIJGTPFQWAN-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CO2

Canonical SMILES

CC1=CC=CC=C1C2CO2

Origin of Product

United States

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